4,4'-Methylenebis(2,6-difluoroaniline)
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Overview
Description
4,4’-Methylenebis(2,6-difluoroaniline) is an organic compound with the molecular formula C13H10F2N2 It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2,6-difluoroaniline) typically involves the reaction of 2,6-difluoroaniline with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two aniline units. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_3\text{F}_2\text{NH}_2 + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{NH}-\text{CH}_2-\text{NH}\text{C}_6\text{H}_3\text{F}_2 ]
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2,6-difluoroaniline) may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and pH to achieve the desired product efficiently.
Types of Reactions:
Oxidation: 4,4’-Methylenebis(2,6-difluoroaniline) can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Methylenebis(2,6-difluoroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-Methylenebis(2,6-difluoroaniline) exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The methylene bridge provides structural rigidity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
4,4’-Methylenebis(2,6-dimethylaniline): Similar in structure but with methyl groups instead of fluorine atoms.
4,4’-Methylenebis(2-chloroaniline): Contains chlorine atoms instead of fluorine.
4,4’-Methylenebis(2,6-diethylaniline): Features ethyl groups instead of fluorine.
Uniqueness: 4,4’-Methylenebis(2,6-difluoroaniline) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
182677-89-0 |
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Molecular Formula |
C13H10F4N2 |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
4-[(4-amino-3,5-difluorophenyl)methyl]-2,6-difluoroaniline |
InChI |
InChI=1S/C13H10F4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2 |
InChI Key |
YMBHRDOHAIBKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)CC2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
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